molecular formula C7H10ClN3 B1409089 4-(azetidin-3-yl)pyriMidine hydrochloride CAS No. 1236861-79-2

4-(azetidin-3-yl)pyriMidine hydrochloride

Cat. No.: B1409089
CAS No.: 1236861-79-2
M. Wt: 171.63 g/mol
InChI Key: FGCOKUQMLLLPCI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyridine hydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with an azetidine (a four-membered nitrogen-containing ring) at the 3-position, formulated as C₈H₁₁ClN₂ (molecular weight: 178.64 g/mol). It is provided as a solid with the SMILES string C1(C2=CC=NC=C2)CNC1.Cl and InChI key XFIYNVJPIWNWCR-UHFFFAOYSA-N . Sigma-Aldrich markets this compound for early-stage drug discovery, suggesting its utility as a building block in medicinal chemistry or as a ligand in receptor-targeted studies .

Properties

IUPAC Name

4-(azetidin-3-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-5-10-7(1)6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCOKUQMLLLPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-47-4
Record name Pyrimidine, 4-(3-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384264-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yl)pyrimidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an azetidine precursor under specific conditions. For example, the reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the presence of a base like DBU at 60°C in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis methods. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by electron-withdrawing groups.

Key Example :
4-Chloropyrimidine derivatives react with 3-aminoazetidine under microwave conditions (120–150°C) to form 4-(3-aminoazetidin-1-yl)pyrimidines. This reaction proceeds via SNAr mechanism, with yields ranging from 60–85% depending on substituents .

Reaction Conditions Reagents Yield Reference
Microwave (150°C, 2 h)4-Chloropyrimidine, 3-aminoazetidine82%
Reflux in DMF (12 h)2-Aminopyrimidine, Boc-azetidine75%

Hydrogenation and Catalytic Reduction

The azetidine nitrogen participates in hydrogenolysis reactions for deprotection or functional group interconversion.

Example Protocol :
1-Benzyl-4-(azetidin-3-yl)pyrimidine hydrochloride undergoes hydrogenation with Pd(OH)₂/C (20% w/w) under 40 psi H₂ at 60°C for 72 h , achieving >95% debenzylation .

Key Observations :

  • Reaction progress monitored via ¹H NMR .

  • Catalyst recycling possible with minimal loss of activity .

Aza-Michael Addition

The azetidine ring acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems.

Case Study :
Reaction of (N-Boc-azetidin-3-ylidene)acetate with 1H-imidazole derivatives yields azetidine-imidazole hybrids (4n–p ) in 53–56% yields .

Substrate Additive Time Yield Reference
1H-BenzimidazoleDBU4 h56%
4-HydroxypiperidineNone6 h75%

Alkylation and Reductive Amination

The primary amine on the azetidine ring undergoes alkylation with iodides or reductive amination with carbonyl compounds.

Notable Reaction :

  • Branched alkyl chains (e.g., isopropyl) are introduced via reductive amination using NaBH₃CN, achieving 70–85% yields without overalkylation due to steric effects .

  • Linear alkylation (e.g., ethyl, propyl) requires Boc protection to prevent N,N-dialkylation .

Acid/Base-Mediated Deprotection

The Boc group is cleaved under acidic conditions to regenerate the free amine.

Standard Protocol :

  • HCl (4M in dioxane) at 25°C for 2 h achieves quantitative deprotection .

  • Alternative: TFA/DCM (1:1) at 0°C for 30 min .

Halogenation and Cross-Coupling

The pyrimidine core undergoes regioselective halogenation for subsequent Suzuki or Buchwald-Hartwig couplings.

Example :
4-(Azetidin-3-yl)pyrimidine reacts with POCl₃ at 110°C to form 4-chloro derivatives, which serve as intermediates for Pd-catalyzed cross-couplings .

Stability and pH-Dependent Reactivity

  • pKa Considerations : The azetidine nitrogen has a pKa of ~7.5, enabling protonation under physiological conditions .

  • Hydrolytic Stability : The compound remains stable in aqueous buffers (pH 4–8) for >24 h at 25°C, but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Spectral Characterization Trends

  • ¹H NMR : Azetidine CH₂ protons appear as broadened multiplets at δ 3.2–4.1 ppm due to ring puckering .

  • ¹⁵N HMBC : Pyrimidine N1 shows correlations at δ –148 to –160 ppm , while azetidine N resonates at δ –45 to –55 ppm .

This comprehensive analysis demonstrates 4-(azetidin-3-yl)pyrimidine hydrochloride's versatility in synthesizing bioactive molecules through controlled functionalization of both the azetidine and pyrimidine moieties.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that 4-(azetidin-3-yl)pyrimidine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. Preliminary studies have shown its potential as an inhibitor of cancer cell pathways, particularly in hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells. For instance, certain derivatives have demonstrated IC50 values lower than standard anticancer drugs like doxorubicin, suggesting enhanced potency against these malignancies .

2. Neuropharmacological Effects
The compound has been investigated for its action on neurotransmitter receptors, indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety. Its ability to modulate receptor activity may provide a pathway for developing novel antidepressants or anxiolytics .

3. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several pathogens. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a study examining the antiproliferative effects of this compound derivatives, researchers found that certain compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics. For example, derivative (7b) showed an IC50 value of 0.0001 µM against MCF7 cells, indicating exceptional potency .

Case Study 2: Neuropharmacological Screening

A recent investigation into the neuropharmacological properties revealed that this compound acts as a potential antagonist at specific neurotransmitter receptors. This study suggests that derivatives could be developed into therapeutic agents for mood disorders .

Summary Table: Applications and Efficacy

Application Description Efficacy
AnticancerInhibits proliferation in cancer cell lines (e.g., Hep G2, MCF7)IC50 values < standard drugs
NeuropharmacologyModulates neurotransmitter receptors for potential treatment of depression/anxietyPromising results in receptor activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMICs comparable to established antibiotics

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Azetidine-Containing Derivatives

The following compounds share the azetidine moiety but differ in core structures and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
4-(Azetidin-3-yl)morpholine hydrochloride C₇H₁₅ClN₂O 178.66 Morpholine ring replaces pyridine Potential for enhanced solubility due to oxygen atom in morpholine .
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride C₁₁H₁₈ClN₅ 255.75 Piperazine-pyrimidine backbone May exhibit varied binding affinities in kinase inhibition studies .
Methyl 4-(azetidin-3-yl)benzoate hydrochloride C₁₁H₁₄ClNO₂ 235.69 Benzoate ester substituent Likely a prodrug candidate for improved bioavailability .

Pyridine Derivatives with Other Heterocycles

These compounds retain the pyridine core but incorporate distinct nitrogen-containing rings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyrrolidine and amine groups Dihydrochloride salt may improve aqueous solubility for in vitro assays .
3-(Azetidin-3-yl)pyridine dihydrochloride C₈H₁₂Cl₂N₂ 207.10 Azetidine at pyridine 3-position Structural isomer of the target compound; dihydrochloride form enhances stability .

Functionalized Pyridine Analogues

Compounds with halogen or alkoxy substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine C₉H₁₀ClINSi 357.61 Halogen and trimethylsilyl groups Used in cross-coupling reactions for complex heterocycle synthesis .
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate C₉H₈ClNO₂ 211.62 Chloropyridine with acrylate chain Potential Michael acceptor in covalent inhibitor design .

Biological Activity

4-(Azetidin-3-yl)pyrimidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an azetidine moiety. The structural formula can be represented as follows:

C7H9ClN4\text{C}_7\text{H}_9\text{ClN}_4

This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has shown:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value in the low nanomolar range .
  • Receptor Modulation : The compound has been evaluated for its selectivity towards histamine receptors (H3R and H4R). It displays a notable preference for H3R, which may contribute to its neurological effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Cell Line/Model IC50/EC50 Value Reference
AntiproliferativeMCF-7 Breast Cancer10–33 nM
CytostaticHOP-92 Non-Small Cell Lung86.28% at 10 μM
H3R Binding AffinityMouse and Human ReceptorspKi = 8.5
H4R AgonismCRE-luc Reporter Assayα = 1.1

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on several cancer cell lines, revealing that it significantly inhibits proliferation in MCF-7 cells and exhibits cytotoxicity against HOP-92 cells. The mechanism was attributed to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Neurological Effects : In vivo experiments demonstrated that this compound influences memory-related behaviors in mice, indicating potential applications in treating cognitive disorders. At a dosage of 5 mg/kg, it produced an amnesic effect, suggesting its role as a modulator of neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the azetidine ring and pyrimidine substituents have been explored to enhance binding affinity and selectivity towards target receptors.

Key Findings:

  • Substituents on the pyrimidine ring significantly affect receptor binding affinity.
  • Variations in the azetidine structure can modulate antiproliferative activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(azetidin-3-yl)pyriMidine hydrochloride
Reactant of Route 2
4-(azetidin-3-yl)pyriMidine hydrochloride

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